1-Fluorobutan-1-amine
Description
Significance of Alpha-Fluorinated Amines in Organic Synthesis and Chemical Biology
Alpha-fluorinated amines, where a fluorine atom is attached to the carbon atom adjacent to the nitrogen, are a distinctive class of compounds. Their importance stems from the profound effects the α-fluorine atom has on the molecule's properties. mdpi.com In medicinal chemistry and chemical biology, these compounds are of great interest. mdpi.comresearchgate.net The inclusion of an α-fluoroalkyl group can modulate hydrophobicity and control the conformation of biomolecules like amino acids and peptides. mdpi.com
These structural modifications have led to significant applications, including the development of enzyme inhibitors, enhancing the hydrolytic stability of peptides, and creating probes for PET imaging and 19F NMR studies. mdpi.comresearchgate.net The polar hydrophobicity of the carbon-fluorine bond is known to increase a molecule's lipophilicity, biological potency, and bioavailability, making α-fluorinated amino acids powerful building blocks for peptide-derived drugs. nih.gov
Historical Context of Fluorine Introduction into Amine Architectures
The journey of organofluorine chemistry began long before its applications in amine structures were fully realized. The element fluorine was first isolated by Henri Moissan in 1886 after numerous attempts by other chemists. nih.gov Early attempts to react elemental fluorine with organic compounds were often uncontrollable. nih.gov
The first synthesis of an organofluorine compound, methyl fluoride (B91410), was reported in 1835. nih.gov The formation of an aryl carbon-fluorine bond was achieved later in the 19th century. nih.gov A significant breakthrough for aromatic fluorination came in 1927 with the Schiemann reaction, which involved the decomposition of diazonium salts in the presence of fluoroboric acid. nih.gov The development of N-F (nitrogen-fluorine) compounds as fluorinating agents began in the 1960s, with Perfluoro-N-fluoropiperidine being one of the first reported reagents capable of transferring a fluorine atom. beilstein-journals.org These N-F reagents, which can be neutral or cationic, have become essential tools for their efficiency and ease of handling compared to earlier, more hazardous fluorinating agents like hydrogen fluoride. beilstein-journals.org The synthesis of fluorinated amines has evolved to include methods like the reduction of fluorine-containing nitro compounds and the direct fluoroamination of alkenes. alfa-chemistry.com
| Milestone | Description | Year |
| Isolation of Elemental Fluorine | Henri Moissan successfully isolates elemental fluorine through electrolysis. | 1886 nih.gov |
| First Organofluorine Synthesis | The first synthesis of an organofluorine compound (methyl fluoride) is reported. | 1835 nih.gov |
| Schiemann Reaction | A method for synthesizing fluoroaromatic compounds from diazonium salts is discovered. | 1927 nih.gov |
| First N-F Fluorinating Agent | Perfluoro-N-fluoropiperidine is reported as a reagent for fluorine transfer. | 1964 beilstein-journals.org |
Scope and Challenges in the Research of 1-Fluorobutan-1-amine and Related Alpha-Fluoroamines
The research landscape for α-fluoroamines, including this compound, is marked by both significant potential and considerable synthetic challenges. A major hurdle is the inherent instability of many α-fluoroamines, which can be prone to intramolecular elimination. enamine.net This instability has historically limited their availability and study. chemistryviews.orgenamine.net
Recent advancements have sought to overcome these challenges. For instance, chemists have successfully prepared stable α-fluoroamines by positioning the fluorine atom at a bridgehead location, which prevents elimination due to Bredt's rule. enamine.net However, for acyclic structures like this compound, this instability remains a key consideration.
The synthesis of α-fluorinated amines and their derivatives often requires harsh conditions or complex multi-step procedures, which can be impractical and lack broad substrate generality. chemistryviews.orgnih.gov Key challenges in the field are summarized below:
| Challenge | Description |
| Chemical Instability | α-Fluoroamines are often unstable and can undergo intramolecular elimination, making them difficult to handle and isolate. enamine.net |
| Stereoselective Synthesis | Controlling the stereochemistry at the fluorine-bearing carbon center is a significant challenge, especially for creating specific enantiomers. vulcanchem.com |
| Synthetic Accessibility | Many existing synthetic methods require harsh reaction conditions, have limited substrate scope, or involve challenging multi-step syntheses, impeding broader use. chemistryviews.orgnih.gov |
| Lack of Specific Data | For specific compounds like this compound, there is a notable lack of available research and toxicity data, indicating it is not a widely studied molecule. epa.govepa.gov |
The development of milder and more versatile synthetic platforms, such as those using visible-light photoredox catalysis, is an active area of research aimed at making diverse α-fluorinated amino compounds more accessible. nih.gov While general methods for synthesizing fluorinated amines are advancing, specific, detailed research on this compound remains limited, highlighting a gap in the current body of scientific literature. epa.govepa.gov
Structure
3D Structure
Properties
CAS No. |
80539-86-2 |
|---|---|
Molecular Formula |
C4H10FN |
Molecular Weight |
91.13 g/mol |
IUPAC Name |
1-fluorobutan-1-amine |
InChI |
InChI=1S/C4H10FN/c1-2-3-4(5)6/h4H,2-3,6H2,1H3 |
InChI Key |
LXWVHANKUPRRKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(N)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Fluorobutan 1 Amine and Analogous Alpha Fluoroamines
Stereoselective Synthesis Approaches
Achieving high levels of stereocontrol is paramount in the synthesis of bioactive molecules. The following subsections detail modern strategies for the enantioselective and diastereoselective synthesis of α-fluoroamines.
Asymmetric Catalysis in Carbon-Fluorine Bond Formation Adjacent to Nitrogen
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of α-fluoroamines, catalytic methods for the formation of the C-F bond adjacent to a nitrogen atom are of particular interest. One notable example involves the catalytic enantioselective monofluorination of α-keto-esters using a chiral Pd-enolate intermediate. The resulting fluorinated compounds can then be converted into β-fluoro-α-amino esters through an azidation and reduction sequence. nih.gov
Another significant advancement is the catalytic diastereo- and enantioselective fluoroamination of alkenes. nih.govcancer.govacs.orgacs.org For instance, a chiral aryl iodide catalyst has been successfully employed for the fluorination of allylic amines, utilizing HF-pyridine as the nucleophilic fluoride (B91410) source and mCPBA as the oxidant. This method provides access to arylethylamine derivatives with fluorine-containing stereocenters in high diastereo- and enantioselectivity. nih.govcancer.govacs.orgacs.org Transition-metal catalysis has also been applied to achieve enantio- and regioselective intermolecular fluoroamination of alkenes, further expanding the toolkit for synthesizing these valuable compounds. nih.gov
Application of Chiral Auxiliaries and Directing Groups (e.g., N-tert-Butylsulfinyl Imines)
Chiral auxiliaries provide a robust and reliable method for controlling stereochemistry in the synthesis of α-fluoroamines. Among these, N-tert-butylsulfinyl imines have gained significant attention due to their high stereoselectivity and broad substrate scope. cas.cnnih.gov This strategy involves two main approaches: the stereoselective addition or reduction of fluorinated N-tert-butylsulfinyl imines, and the asymmetric addition of fluorinated reagents to non-fluorinated N-tert-butylsulfinyl imines. cas.cn The tert-butylsulfinyl group acts as a powerful chiral directing group, activating the imine for nucleophilic attack. cas.cnacs.org
These chiral sulfinyl imines are versatile intermediates for the asymmetric synthesis of a wide array of amines, including those with fluorine substituents. acs.orgnuph.edu.uanih.gov For example, the reaction of N-tert-butanesulfinyl trifluoromethyl ketimines with dimethylsulfoxonium methylide yields trifluoromethylated aziridines with good diastereoselectivities. nih.gov After the desired transformation, the sulfinyl group can be readily cleaved under acidic conditions. acs.org
| Chiral Auxiliary/Directing Group | Application | Key Features |
| N-tert-Butylsulfinyl imines | Stereoselective synthesis of fluorinated chiral amines. cas.cnnih.gov | High stereoselectivity, broad substrate scope, readily cleaved directing group. cas.cnacs.org |
| Oxazolidinones | Asymmetric synthesis of α-fluoro imides from chiral enamides. nih.gov | The chiral oxazolidinone ring directs the facial selectivity of the fluorination reaction. |
| Fluorinated Oxazolidines (FOX) | Diastereoselective alkylation, hydroxylation, or fluorination of amide enolates. cyu.fr | Excellent diastereoselectivities, recoverable auxiliary. cyu.fr |
Dynamic Kinetic Resolution Strategies for Enantioenriched Products
Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture into a single enantiomer of a product in theoretically 100% yield. wikipedia.org This is achieved by combining a rapid racemization of the starting material with a stereoselective reaction. In the synthesis of chiral fluorine-containing compounds, DKR has been successfully applied. For instance, an Ir/f-diaphos-catalyzed asymmetric hydrogenation of α-F-β-ketone amides and esters via DKR has been reported to produce products with excellent enantioselectivities and diastereoselectivities. rsc.org
More specifically for β-fluoro amines, a method relying on the dynamic kinetic resolution of α-fluoro carbanions has been developed. cas.cnresearchgate.netnih.gov This approach enables the highly stereoselective nucleophilic monofluoromethylation of imines, where a chelated transition state is proposed to facilitate the chiral induction. cas.cnnih.gov
Stereoselective Fluoroamination of Precursors
The direct and stereoselective introduction of both a fluorine atom and an amino group across a double bond, known as fluoroamination, is a highly efficient strategy for synthesizing vicinal fluoroamines. nih.govacs.org Significant progress has been made in the catalytic diastereo- and enantioselective fluoroamination of alkenes. nih.govcancer.govacs.orgacs.org
One successful approach involves the use of a chiral aryl iodide catalyst to mediate the fluorination of allylic amines, leading to the formation of syn-β-fluoroaziridine building blocks with high diastereo- and enantioselectivity. nih.govcancer.govacs.orgacs.org These versatile aziridine intermediates can then be opened by various nucleophiles to afford a range of β-fluoroamines. nih.gov The catalyst-controlled diastereoselectivity of this method also allows for the preparation of highly enantioenriched 1,3-difluoro-2-amines. nih.govcancer.govacs.org
Development of Novel Fluorination Reagents and Protocols
The choice of fluorinating reagent is critical to the success of any fluorination reaction. The following section details various nucleophilic fluorinating agents used in the synthesis of α-fluoroamines.
Nucleophilic Fluorination Reagents
Nucleophilic fluorination involves the introduction of a fluoride ion (F⁻) into a molecule. alfa-chemistry.com A variety of reagents have been developed for this purpose, each with its own advantages and limitations.
DAST, Deoxofluor, and Morpho-DAST: Diethylaminosulfur trifluoride (DAST) and its analogues, such as Deoxofluor and Morpho-DAST, are widely used deoxofluorinating agents that can convert alcohols and carbonyl compounds to their corresponding fluorinated derivatives. sci-hub.semt.comnih.gov DAST is effective but can be thermally unstable. sci-hub.se Deoxofluor offers similar or sometimes better reactivity with improved thermal stability. sci-hub.se Morpho-DAST is noted for its higher reactivity, which is beneficial for hindered substrates. chemicalbook.comenamine.net
XtalFluor-E: Diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) is a crystalline, thermally stable fluorinating agent that is easier to handle than DAST. enamine.netnurulfajrymaulida.comacs.orgsigmaaldrich.com It is often used in conjunction with a promoter like Et₃N·3HF. nurulfajrymaulida.comacs.org XtalFluor-E is effective for the deoxofluorination of alcohols and carbonyls, generally providing high yields with fewer elimination byproducts compared to DAST. acs.org
CsF: Cesium fluoride (CsF) is a common and cost-effective source of nucleophilic fluoride. alfa-chemistry.com However, its application can be limited by the need for high temperatures and anhydrous conditions. nih.gov The effectiveness of CsF can be enhanced in continuous flow systems using a packed-bed reactor with CsF on CaF₂. semanticscholar.org
SF₆-derived reagents: Sulfur hexafluoride (SF₆), a potent greenhouse gas, has been explored as a source for generating fluorinating reagents. nih.govacs.orgnih.gov Photoredox activation of SF₆ can produce active fluorinating species capable of deoxyfluorination. nih.gov Additionally, SF₆ can be used for the production of electrophilic ¹⁸F-fluorination reagents. abo.fi More recently, SF₆ has been utilized as both an oxidant and a fluorinating reagent in the photocatalyzed oxidative-fluorination of phosphine oxides. acs.orgorganic-chemistry.orgconsensus.app
| Fluorination Reagent | Abbreviation/Formula | Key Characteristics |
| Diethylaminosulfur trifluoride | DAST | Widely used, effective, but thermally sensitive. sci-hub.se |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxofluor | Similar reactivity to DAST with improved thermal stability. sci-hub.se |
| Morpholinosulfur trifluoride | Morpho-DAST | Higher reactivity than DAST, good for hindered substrates. chemicalbook.comenamine.net |
| Diethylaminodifluorosulfinium tetrafluoroborate | XtalFluor-E | Crystalline, thermally stable, easy to handle, often used with a promoter. enamine.netnurulfajrymaulida.comacs.orgsigmaaldrich.com |
| Cesium fluoride | CsF | Cost-effective nucleophilic fluoride source, often requires harsh conditions. alfa-chemistry.comnih.gov |
| Sulfur hexafluoride-derived reagents | SF₆ | Utilizes a greenhouse gas to generate fluorinating species through various activation methods. nih.govacs.orgnih.gov |
Electrophilic Fluorination Reagents (e.g., NFSI, Selectfluor)
Electrophilic fluorination is a primary strategy for the synthesis of α-fluoroamines. This approach involves the reaction of a carbon-centered nucleophile, such as an enamine or a carbanion derived from an amine precursor, with an electrophilic fluorine source ("F+"). wikipedia.orgnih.gov Reagents containing a nitrogen-fluorine (N-F) bond have become the most common and effective electrophilic fluorinating agents due to their relative stability, safety, and ease of handling compared to alternatives like elemental fluorine. wikipedia.orgtandfonline.com
Among the most widely used N-F reagents are N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgalfa-chemistry.com NFSI is an economical and stable crystalline solid, soluble in many organic solvents, that can effectively fluorinate a variety of nucleophiles. alfa-chemistry.comrsc.org Selectfluor, a trademarked name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a more powerful electrophilic fluorinating agent. acs.orgstackexchange.com Its heightened reactivity is attributed to the cationic nitrogen, which strongly withdraws electron density from the fluorine atom. wikipedia.org
The synthesis of α-fluoroamines using these reagents typically proceeds through an intermediate, such as an imine or enamine, which provides a nucleophilic carbon atom at the desired alpha-position. The reaction kinetics often follow a second-order process, suggesting a direct attack of the carbon nucleophile on the fluorine atom of the N-F reagent. acs.org The choice between NFSI and Selectfluor often depends on the nucleophilicity of the substrate; less reactive precursors may require the higher fluorinating power of Selectfluor to achieve good yields. stackexchange.com
Table 1: Comparison of Common Electrophilic Fluorinating Agents
| Reagent Name | Acronym/Brand Name | Key Characteristics | Typical Substrates |
|---|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable solid, soluble in organic solvents. alfa-chemistry.com | Olefins, aromatic hydrocarbons, enamines, carbanions. alfa-chemistry.comrsc.org |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Highly reactive, powerful "F+" source, thermally stable. alfa-chemistry.com | Less reactive nucleophiles, enamines, dicarbonyl compounds. alfa-chemistry.comrsc.org |
Metal-Catalyzed Fluorination (e.g., Pd(II)-catalyzed C(sp³)-H fluorination, Copper-mediated methods)
Directly converting a C-H bond to a C-F bond is a highly desirable transformation as it avoids the need for pre-functionalized substrates. Transition-metal catalysis has emerged as a powerful tool for achieving this, particularly for the challenging fluorination of unactivated sp³-hybridized carbon atoms (C(sp³)-H). nih.gov
Palladium(II)-catalyzed C(sp³)-H fluorination has been successfully applied to the synthesis of fluorinated aliphatic amines. nih.govacs.org One effective strategy involves the use of a transient directing group, such as 2-hydroxynicotinaldehyde, which reversibly forms an imine with the primary amine substrate. nih.govnih.gov This imine coordinates to the palladium catalyst, positioning it to selectively activate a C-H bond at the γ-position of the amine. nih.govbohrium.com The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle, where the C-H activation is followed by oxidative addition of an electrophilic fluorinating agent (like NFSI) and subsequent reductive elimination to form the C-F bond. nih.govacs.org While this has been demonstrated for γ-fluorination, the principles of directed C-H activation are a key area of research for achieving α-fluorination.
Copper-mediated and copper-catalyzed methods also offer promising routes. For instance, copper catalysis can facilitate the aminofluorination of alkenes and 1,3-dienes, providing access to β-fluoroalkylamines. nih.gov This process involves a copper-mediated electrophilic amination of the double bond to generate a carbon-centered radical, which is then trapped by a nucleophilic fluoride source. nih.gov Another approach is the copper-mediated fluorination of diaryliodonium salts, which has been used for the synthesis of fluorinated amino acids. nih.gov These methods highlight the versatility of copper in mediating C-F bond formation under relatively mild conditions.
Radical Fluorination Approaches
Radical fluorination offers a complementary strategy to ionic and metal-catalyzed pathways. wikipedia.org This approach involves the generation of a carbon-centered radical at the target position, which then reacts with a fluorine atom source to form the C-F bond. wikipedia.org One of the major advantages of radical C-H fluorination is its potential for functionalizing remote, unactivated C(sp³)-H bonds without the need for directing groups. nih.govwikipedia.org
For the synthesis of α-fluoroamines, a radical would need to be generated at the carbon adjacent to the nitrogen. This can be achieved through various methods, including hydrogen atom transfer (HAT) from the C-H bond by a highly reactive radical species. Electrophilic N-F reagents like Selectfluor and NFSI have been shown to serve as effective fluorine atom transfer agents to trap these carbon-centered radical intermediates. wikipedia.orgscispace.com
Recent advances have utilized photoredox catalysis to generate the necessary radicals under mild conditions. nih.gov For example, visible-light photocatalysis can initiate the formation of alkyl radicals from precursors like alkyltrifluoroborates. nih.gov These radicals can then add to an acceptor, and the resulting radical intermediate is subsequently fluorinated. nih.gov While many examples focus on benzylic or other activated positions, the development of selective radical generation at the α-position of amines is an active area of research. scientificupdate.com
Green Chemistry Principles in the Synthesis of Fluorinated Amines
The growing emphasis on sustainable chemical manufacturing has spurred the development of synthetic methods that are safer, more efficient, and environmentally benign. ox.ac.uksciencedaily.com The synthesis of fluorinated amines is increasingly incorporating these green chemistry principles.
Solvent-Free Mechanochemical Approaches
Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a significant step towards sustainable synthesis by minimizing or eliminating the need for bulk solvents. nih.govrsc.org These solvent-free methods can lead to higher yields, shorter reaction times, and reduced waste generation. nih.govmdpi.com
The synthesis of fluorinated imines, which are direct precursors to α-fluoroamines, has been achieved through manual grinding of aldehydes and amines at room temperature, producing the desired products in excellent yields in as little as 15 minutes. nih.govmdpi.com Similarly, mixer mills have been used for the solvent-free synthesis of various sulfonyl fluorides. youtube.com This approach, where reagents are combined in a solid state, can be extended to fluorination steps. For example, a one-pot, two-step mechanochemical process has been developed for heterocycle formation followed by fluorination. nih.gov Applying these techniques to the direct fluorination of amine precursors is a promising avenue for greener synthesis of α-fluoroamines.
Utilization of Ionic Liquids as Reaction Media
Ionic liquids (ILs) are salts with low melting points that are gaining importance as environmentally benign solvents and catalysts. mdpi.comresearchgate.net Their negligible volatility, high polarity, and thermal stability make them attractive alternatives to conventional organic solvents. mdpi.com In fluorination reactions, ILs can enhance reaction rates and selectivity. mdpi.combohrium.com
The ionic nature of ILs can promote nucleophilic fluorination by improving the solubility and reactivity of fluoride salts (like KF or CsF), which are often poorly soluble in standard organic solvents. mdpi.comrsc.org The cation and anion of the ionic liquid can interact with and stabilize reactive species in the transition state. researchgate.net While many applications focus on nucleophilic fluorination, the unique solvent properties of ILs are also beneficial for electrophilic and metal-catalyzed reactions, offering a recyclable and efficient reaction medium that aligns with green chemistry goals. mdpi.comfrontiersin.org
Atom-Economical and Sustainable Fluorination Reactions
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the final product. rsc.org Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts. rsc.org
Traditional multi-step syntheses of fluorinated compounds often have poor atom economy. In contrast, direct C-H fluorination is a highly atom-economical approach as it avoids the installation and subsequent displacement of a leaving group. nih.gov The metal-catalyzed and radical C-H fluorination methods discussed previously are prime examples of this principle. By converting a C-H bond directly to a C-F bond, the only theoretical byproduct is the hydrogen atom that is removed, leading to a much more efficient and less wasteful process. researchgate.net The development of catalytic systems that can achieve this transformation selectively and with high efficiency is a key goal for creating sustainable fluorination processes. ox.ac.ukprecedenceresearch.com
Chemoenzymatic and Biocatalytic Routes for Fluorinated Amines
Biocatalysis offers a powerful approach for the synthesis of complex molecules under mild conditions with high stereoselectivity. nih.govacs.org The application of enzymes to the synthesis of fluorinated amines is a growing field, addressing the challenges of selective C-F bond formation and the creation of chiral amine centers. nih.gov
Several classes of enzymes are particularly relevant for the synthesis of fluorinated amines. Transaminases , which are pyridoxal-5'-phosphate (PLP)-dependent, are crucial biocatalysts for producing chiral amines from prochiral ketones or aldehydes. nih.govresearchgate.net In the context of alpha-fluoroamines, a transaminase could theoretically catalyze the amination of a corresponding alpha-fluoroaldehyde. Similarly, reductive aminases provide a sustainable method for synthesizing fluorinated chiral amines using inexpensive ammonium (B1175870) salts as the amino source, though they require costly coenzymes like NADPH, necessitating cofactor regeneration systems. nih.gov
The only enzyme known to naturally catalyze the formation of a C-F bond is fluorinase , isolated from Streptomyces cattleya. nih.govacs.org This enzyme facilitates an SN2 reaction, transferring a fluoride ion to S-adenosyl-L-methionine (SAM). acsgcipr.org While its natural substrate scope is limited, ongoing research aims to expand its utility for broader applications. acsgcipr.org
Furthermore, enzyme engineering has opened new avenues for fluorination chemistry. For instance, light-activated ene-reductases have been engineered to stereoselectively attach fluorinated alkyl groups to molecules containing double bonds. acs.org In other work, dehydrogenases have been successfully employed for the synthesis of fluorinated amino acids, such as the production of (R)- and (S)-3-fluoroalanine from 3-fluoropyruvate using an alanine dehydrogenase. nih.gov These advancements highlight the potential for developing bespoke biocatalysts for the synthesis of specific targets like 1-fluorobutan-1-amine.
| Enzyme Class | Reaction Type | Typical Substrate(s) | Key Advantages/Considerations |
|---|---|---|---|
| Transaminases (PLP-dependent) | Asymmetric amination | Prochiral ketones/aldehydes, Amino donor | High enantioselectivity; applicable to fluorinated carbonyls. nih.govresearchgate.net |
| Reductive Aminases | Reductive amination | Prochiral ketones/aldehydes, NH4+ | Uses inexpensive amine source; requires costly NADPH cofactor regeneration. nih.gov |
| Fluorinase | Nucleophilic fluorination (SN2) | S-adenosyl-L-methionine (SAM) | Direct enzymatic C-F bond formation; currently has a limited substrate scope. nih.govacs.org |
| Engineered Dehydrogenases | Reductive amination | Fluorinated α-keto acids | Demonstrated for fluorinated amino acid synthesis; high stereoselectivity. nih.gov |
Halogen Exchange (Halex) Processes for Alkyl Fluorides
The Halogen Exchange (Halex) reaction is a fundamental method for introducing fluorine into organic molecules, typically involving the nucleophilic substitution of a chloride or bromide with a fluoride ion. acsgcipr.orgthieme-connect.de While extensively used in industry for the synthesis of electron-deficient aryl fluorides, its application to the synthesis of alkyl fluorides, such as the 1-fluorobutane (B1294920) precursor for this compound, is also well-established. wikipedia.orgnih.gov
The reaction generally requires a source of fluoride, with anhydrous potassium fluoride (KF) being the most common and economical choice. wikipedia.org To enhance the reaction rate and solubility of the fluoride salt, more soluble sources like cesium fluoride (CsF) or tetraalkylammonium fluorides (e.g., TBAF) can be employed, often allowing for milder reaction conditions. acsgcipr.orgnih.gov
High temperatures, often in the range of 150-250 °C, and dipolar aprotic solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) are characteristic of traditional Halex processes for aromatic compounds. wikipedia.org The efficiency of the reaction for both aromatic and alkyl halides is frequently improved by the use of phase-transfer catalysts, such as tetraalkylammonium or phosphonium salts, which facilitate the transfer of the fluoride anion into the organic phase. acsgcipr.orgresearchgate.net Recent developments have shown that catalysts like commercially available alumina can effectively mediate the Halex reaction for long-chain alkyl halides under batch or flow conditions, sometimes without the need for a solvent. acs.orgnih.gov
| Substrate Type | Fluoride Source | Catalyst/Promoter | Solvent | Temperature | Key Features |
|---|---|---|---|---|---|
| Alkyl Chlorides/Bromides | KF | Phase-Transfer Catalyst (e.g., R4N+X-) | Dipolar Aprotic (e.g., DMF) | High | Classic conditions; catalyst enhances F- solubility. acsgcipr.org |
| Aryl Chlorides | TBAF (anhydrous) | None | THF | Room Temp. | Demonstrates the high reactivity of soluble fluoride sources. nih.gov |
| Long-Chain Alkyl Halides | From another alkyl fluoride | Alumina (Na+-Al2O3) | Solvent-free (Flow or Batch) | 130 °C | Heterogeneous catalysis, enabling continuous processes. acs.orgnih.gov |
Deoxyfluorination Strategies
Deoxyfluorination is a direct and powerful method for synthesizing organofluorine compounds by replacing a hydroxyl group with a fluorine atom. nih.gov This strategy is particularly attractive for preparing alpha-fluoroamines from their corresponding alpha-hydroxyamine precursors, such as converting 1-aminobutan-1-ol to this compound. However, the deoxyfluorination of substrates bearing multiple functional groups can be challenging, with potential for side reactions. nih.gov
A widely used reagent for this transformation is diethylaminosulfur trifluoride (DAST), which activates the alcohol and delivers a nucleophilic fluoride, typically resulting in an inversion of stereochemistry. nih.gov Another potent reagent is sulfur tetrafluoride (SF₄), which is effective for the deoxyfluorination of a range of substrates, including hydroxy amines and hydroxy amino acids, often in liquid hydrogen fluoride as a solvent. rsc.org The reaction of glyoxylic acid monohydrate with SF₄ or in a superacidic medium like HF/AsF₅ has been shown to result in selective deoxyfluorination at the diol group, yielding α-fluorohydroxyacetic acid, demonstrating the reagent's utility for complex substrates. nih.govuni-muenchen.de
The stability of the resulting alpha-fluoroamine is a critical consideration. These compounds can be susceptible to the elimination of hydrogen fluoride. enamine.net However, structural features, such as positioning the fluorine atom at a bridgehead, can prevent elimination due to the energetic unfavorability of forming a double bond at that position (Bredt's rule), leading to stable alpha-fluoroamines. enamine.net The development of newer reagents like PyFluor and XtalFluor, as well as novel borane-mediated methods, continues to expand the scope and selectivity of deoxyfluorination reactions. nih.gov
| Reagent | Abbreviation | Typical Substrates | Key Characteristics |
|---|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | Primary, secondary, tertiary alcohols | Commonly used; reaction proceeds with inversion of configuration (SN2). nih.gov |
| Sulfur Tetrafluoride | SF₄ | Alcohols, aldehydes, ketones, carboxylic acids | Highly reactive; effective for challenging substrates like hydroxy amines in HF. rsc.org |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Alcohols | More thermally stable alternative to DAST. |
| Pyridinium Fluoride / HF-Pyridine | PyFluor / Olah's Reagent | Alcohols | Used in various deoxyfluorination protocols. nih.gov |
Mechanistic Investigations of Carbon Fluorine Bond Reactivity and Transformations in 1 Fluorobutan 1 Amine Systems
Pathways of Nucleophilic Substitution at the Alpha-Fluorine Center
Nucleophilic substitution at a carbon bearing a fluorine atom is a challenging transformation due to the high strength of the C-F bond. However, in α-fluoroamines, the reaction is influenced by the neighboring amine group. The primary mechanisms at play are the S(_N)1 and S(_N)2 pathways. ksu.edu.sa
The S(_N)2 mechanism involves a single, concerted step where the nucleophile attacks the carbon center from the backside, simultaneously displacing the fluoride (B91410) ion. libretexts.org This pathway is characterized by an inversion of stereochemistry at the reaction center. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org
In contrast, the S(_N)1 mechanism proceeds through a two-step process. ksu.edu.sa The first and rate-determining step is the departure of the leaving group (fluoride) to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the planar carbocation, which can occur from either face, often leading to a racemic or partially racemized product. libretexts.org The formation of a carbocation is facilitated by factors that stabilize its positive charge. In the case of α-fluoroamines, the adjacent nitrogen atom can potentially stabilize the carbocation through resonance, although the high electronegativity of fluorine has a destabilizing inductive effect.
Several factors influence which pathway is favored. The nature of the nucleophile, the solvent, and the specific structure of the α-fluoroamine all play crucial roles. Strong, unhindered nucleophiles and polar aprotic solvents tend to favor the S(_N)2 mechanism, while weaker nucleophiles and polar protic solvents that can solvate both the cation and the anion favor the S(_N)1 pathway. ksu.edu.sa For instance, the use of water as a cosolvent has been shown to enable bimolecular nucleophilic substitution reactions of activated alkyl fluorides by stabilizing the transition state through hydrogen bonding. researchgate.net
Research has shown that the regioselectivity of nucleophilic fluorination can be controlled. For example, in the ring-opening of dissymmetric aziridinium (B1262131) ions, the choice of fluoride source and the use of hydrogen-bonding catalysts can direct the nucleophilic attack to either the α or β position, leading to the formation of α- or β-fluoroamines. nih.gov
Interactive Table: Comparison of S(_N)1 and S(_N)2 Mechanisms in α-Fluoroamines
| Feature | S(_N)1 Mechanism | S(_N)2 Mechanism |
| Kinetics | Unimolecular (rate = k[substrate]) libretexts.org | Bimolecular (rate = k[substrate][nucleophile]) libretexts.org |
| Stereochemistry | Racemization/partial racemization libretexts.org | Inversion of configuration libretexts.org |
| Intermediate | Carbocation ksu.edu.sa | None (transition state) ksu.edu.sa |
| Favored by | Weak nucleophiles, polar protic solvents, stabilized carbocation | Strong nucleophiles, polar aprotic solvents, unhindered substrate |
| Role of Amine | Can stabilize carbocation via resonance | Inductive effect can influence electrophilicity of the carbon |
Elimination Reactions and Olefin Formation in Alpha-Fluoroamines
α-Fluoroamines are generally considered unstable and prone to intramolecular elimination. enamine.net This process, often an E2 elimination, involves the removal of the fluorine atom and a proton from an adjacent carbon, leading to the formation of an alkene (olefin). openstax.orgmasterorganicchemistry.com The amine functionality plays a critical role in this transformation.
The general instability of α-fluoroamines stems from the propensity for the lone pair of electrons on the nitrogen atom to facilitate the elimination of the fluoride ion. enamine.net This can occur via an intramolecular E2-like mechanism, where the amine acts as an internal base. However, intermolecular elimination can also occur in the presence of an external base. openstax.org
The Hofmann elimination is a relevant reaction pathway for amines. openstax.orglibretexts.org In this reaction, an amine is first exhaustively methylated with an excess of methyl iodide to form a quaternary ammonium (B1175870) salt. openstax.org This salt then undergoes elimination upon heating with a base like silver oxide to yield an alkene. openstax.org A key feature of the Hofmann elimination is that it typically follows the "Hofmann rule," leading to the formation of the less substituted alkene. libretexts.org This is in contrast to the Zaitsev rule, which predicts the formation of the more substituted alkene and is common in other elimination reactions. libretexts.org
The regioselectivity of the elimination (Hofmann vs. Zaitsev) is influenced by steric factors and the nature of the leaving group. The bulky quaternary ammonium group in the Hofmann elimination intermediate directs the base to abstract a proton from the least sterically hindered β-carbon, leading to the Hofmann product. libretexts.org
One strategy to stabilize α-fluoroamines and prevent elimination is to incorporate the α-fluorine atom at a bridgehead position of a bicyclic system. According to Bredt's rule, the formation of a double bond at a bridgehead is highly unfavorable, thus inhibiting the elimination pathway and rendering the α-fluoroamine stable. enamine.net
Rearrangement Processes and Competing Reaction Pathways
In addition to substitution and elimination, α-fluoroamine systems can undergo rearrangement reactions. These rearrangements often compete with the primary reaction pathways and can lead to a mixture of products. The specific reaction conditions, including the substrate structure, reagents, and solvent, can influence the outcome.
One example of a competing pathway is the potential for rearrangement in reactions involving carbocation intermediates, which are central to the S(_N)1 mechanism. Once formed, a carbocation can undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation before being trapped by a nucleophile.
In the context of fluorinated amines, rearrangement reactions have been utilized synthetically. For instance, methods have been developed for the synthesis of β-fluoroamines that involve rearrangement processes. nih.gov
The competition between different pathways is a key consideration in the synthesis and reactivity of these compounds. For example, in the photoredox-catalyzed synthesis of α-fluoro-α-amino acid derivatives, the desired carbofluorination competes with direct alkylfluorination. nih.gov The choice of reaction partners and conditions is crucial to favor the desired reaction pathway. nih.gov
Role of the Amine Functionality in Directing Fluorination and Subsequent Reactivity
The amine functionality in α-fluoroamines is not merely a passive substituent; it actively directs the course of both the formation of the C-F bond and its subsequent reactions. The electronic properties of the amine group, including its basicity and nucleophilicity, are key to its influence. mdpi.comalfa-chemistry.com
During the synthesis of α-fluoroamines, the amine group can direct the regioselectivity of fluorination. For instance, in the aminofluorination of alkenes, the nitrogen-containing group can be introduced first, followed by the addition of fluorine, or vice versa, depending on the specific reagents and mechanism. The amine can also act as an internal nucleophile or be modified to control the stereochemical outcome of the fluorination reaction.
The presence of the amine group significantly modulates the reactivity of the adjacent C-F bond. The introduction of fluorine generally weakens the basicity of the amine. alfa-chemistry.com This can have a profound effect on the biological activity of molecules containing this motif.
Furthermore, the amine group can be transformed to enhance the leaving group ability of the fluoride. For example, as seen in the Hofmann elimination, converting the amine to a quaternary ammonium salt makes it a much better leaving group, facilitating elimination reactions. openstax.orglibretexts.org
The amine group's ability to participate in hydrogen bonding can also influence reactivity. For example, intramolecular hydrogen bonding can affect the conformation of the molecule and, consequently, its reactivity.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms and transition states involved in the chemistry of α-fluoroamines. rsc.org Density Functional Theory (DFT) calculations, in particular, have provided valuable insights into the energetics and geometries of intermediates and transition states, helping to rationalize experimental observations and predict reactivity. researchgate.netfrontiersin.org
Computational studies have been employed to:
Investigate reaction pathways: DFT calculations can map out the potential energy surfaces for different reaction pathways, such as S(_N)1 versus S(_N)2, or substitution versus elimination, to determine the most favorable route. For example, computational analysis has been used to explore the factors determining protonation versus defluorination pathways for in situ generated β-fluorocarbanions. researchgate.net
Analyze transition state structures: By examining the geometry and electronic structure of transition states, researchers can understand the key interactions that stabilize or destabilize them, providing a rationale for observed reactivity and selectivity.
Elucidate the role of catalysts and solvents: Computational models can incorporate catalyst and solvent molecules to understand their explicit role in the reaction mechanism. For instance, studies have shown how hydrogen-bonding donors can stabilize transition states in nucleophilic substitution reactions of alkyl fluorides. researchgate.netnih.gov
Predict reactivity and selectivity: Computational models can be used to predict how changes in the substrate structure or reaction conditions will affect the outcome of a reaction. This predictive power can guide the design of new experiments and synthetic methods. researchgate.net
For example, computational studies on the activation of the C-F bond in fluorinated butanes by frustrated Lewis pairs (FLPs) have revealed that an Al(C(_6)F(_5))(_3)/lutidine pair is more effective than the corresponding boron-based FLP. researchgate.net Such studies provide a deeper understanding of the fundamental principles governing C-F bond activation.
Interactive Table: Applications of Computational Studies in α-Fluoroamine Chemistry
| Application | Description | Key Insights Gained |
| Pathway Elucidation | Mapping potential energy surfaces for competing reactions (e.g., S(_N)1 vs. S(_N)2, substitution vs. elimination). frontiersin.org | Determination of the lowest energy pathway and rationalization of product distributions. frontiersin.org |
| Transition State Analysis | Characterizing the geometry and electronic structure of transition states. researchgate.net | Understanding the origins of activation barriers and stereoselectivity. |
| Catalyst/Solvent Effects | Modeling the interaction of catalysts and solvent molecules with the reactants and transition states. nih.gov | Clarifying the role of the reaction environment in promoting specific pathways. nih.gov |
| Reactivity Prediction | Simulating the effect of substituent changes on reaction rates and selectivity. researchgate.net | Guiding the design of new substrates and reagents for improved synthetic outcomes. |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Fluorobutan 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1-fluorobutan-1-amine in solution. By analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the molecular framework can be constructed.
¹H and ¹³C NMR spectroscopy provide foundational information about the proton environments and the carbon backbone of the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different sets of non-equivalent protons. The proton on the carbon bearing the fluorine and amine groups (H-1) will be the most deshielded, appearing furthest downfield. Its signal will be split into a doublet of triplets (dt) due to coupling with the fluorine atom and the adjacent methylene (B1212753) (H-2) protons. The signals for the other methylene groups (H-2, H-3) and the terminal methyl group (H-4) will appear further upfield, with their multiplicity determined by adjacent protons according to the n+1 rule.
¹³C NMR: The ¹³C NMR spectrum will display four signals, one for each unique carbon atom in the butyl chain. The carbon atom bonded to the electronegative fluorine and nitrogen atoms (C-1) will be significantly deshielded and shifted downfield. A key feature is the large one-bond carbon-fluorine coupling constant (¹JCF), which will split the C-1 signal into a doublet. udel.edulibretexts.org The other carbon signals (C-2, C-3, C-4) will appear at characteristic upfield shifts typical for aliphatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm and coupling constants (J) in Hz.
| Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|---|
| 1 | ¹H | ~4.5 - 5.0 | Doublet of Triplets (dt) | ²JHF ≈ 48-52, ³JHH ≈ 6-8 |
| 2 | ¹H | ~1.6 - 1.8 | Multiplet (m) | |
| 3 | ¹H | ~1.3 - 1.5 | Sextet (sxt) | ³JHH ≈ 7-8 |
| 4 | ¹H | ~0.9 - 1.0 | Triplet (t) | ³JHH ≈ 7-8 |
| -NH₂ | ¹H | ~1.5 - 2.5 | Broad Singlet (br s) | |
| 1 | ¹³C | ~85 - 95 | Doublet (d) | ¹JCF ≈ 160-180 |
| 2 | ¹³C | ~30 - 35 | Doublet (d) | ²JCF ≈ 18-22 |
| 3 | ¹³C | ~18 - 22 | Singlet (s) or small Doublet (d) | ³JCF ≈ 4-6 |
| 4 | ¹³C | ~13 - 15 | Singlet (s) |
¹⁹F NMR is a highly sensitive technique used to directly probe the fluorine atom's electronic environment. wikipedia.org For this compound, the spectrum would show a single resonance because there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of a fluorine atom attached to a secondary alkyl carbon bearing an amine group. alfa-chemistry.com This signal will be split by the neighboring protons, primarily the geminal proton on C-1 (a large doublet splitting) and the vicinal protons on C-2 (a triplet splitting), resulting in a doublet of triplets (dt). huji.ac.il
Table 2: Predicted ¹⁹F NMR Data for this compound Predicted chemical shift (δ) relative to a standard like CFCl₃.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹⁹F | ~ -180 to -220 | Doublet of Triplets (dt) | ²JFH ≈ 48-52, ³JFH ≈ 20-25 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's covalent framework. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, cross-peaks would connect H-1 with H-2, H-2 with H-3, and H-3 with H-4, clearly establishing the sequence of protons along the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. emerypharma.comnih.govcolumbia.edu It would show a cross-peak connecting the ¹H signal at ~4.5-5.0 ppm to the ¹³C signal at ~85-95 ppm, definitively assigning them to the C-1/H-1 pair. Similar correlations would confirm the assignments for C-2/H-2, C-3/H-3, and C-4/H-4.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit several key absorption bands. The primary amine (-NH₂) group is identified by two medium-intensity N-H stretching bands in the 3300-3500 cm⁻¹ region and an N-H bending (scissoring) vibration around 1580-1650 cm⁻¹. orgchemboulder.comlibretexts.org The aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. vscht.cz The C-N stretching vibration is typically found in the 1020-1250 cm⁻¹ range, while the strong C-F stretching absorption is expected in the 1000-1100 cm⁻¹ region. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the N-H and C-F stretches are often weak in Raman spectra, the C-H and C-C bond vibrations of the alkyl backbone typically produce strong signals, making it useful for confirming the hydrocarbon structure. nih.govspectroscopyonline.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| N-H (Amine) | Symmetric & Asymmetric Stretch | FT-IR | 3300 - 3500 (two bands) | Medium |
| N-H (Amine) | Scissoring (Bend) | FT-IR | 1580 - 1650 | Medium-Strong |
| C-H (Alkyl) | Stretch | FT-IR, Raman | 2850 - 2960 | Strong |
| C-F (Fluoroalkane) | Stretch | FT-IR | 1000 - 1100 | Strong |
| C-N (Amine) | Stretch | FT-IR | 1020 - 1250 | Medium-Weak |
X-Ray Crystallography for Solid-State Structure Determination
Should this compound be crystallized, single-crystal X-ray crystallography could provide an exact three-dimensional model of its structure in the solid state. This technique would yield precise data on bond lengths (e.g., C-F, C-N, C-C), bond angles, and torsional angles, revealing the molecule's preferred conformation. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the nitrogen or fluorine atom of a neighboring molecule, which govern the crystal packing arrangement.
Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula and studying the fragmentation patterns of this compound.
Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion (M⁺•). longdom.org The experimentally measured mass can be compared to the calculated exact mass of the molecular formula C₄H₁₀FN (91.0797) to confirm the elemental composition with a high degree of confidence.
Fragment Analysis: Upon ionization, the molecular ion can undergo fragmentation. For aliphatic amines, the most characteristic fragmentation pathway is alpha-cleavage—the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgyoutube.com For this compound, this would involve the loss of a propyl radical (•CH₂CH₂CH₃) to form a resonance-stabilized iminium cation [CH(F)=NH₂]⁺. This fragment would be expected to be the base peak in the mass spectrum with a mass-to-charge ratio (m/z) of 48.0249.
Table 4: Predicted HRMS Data for this compound
| Species | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| Molecular Ion [M]⁺• | [C₄H₁₀FN]⁺• | 91.0797 | Parent ion of the molecule. |
| Alpha-Cleavage Fragment | [CH₄FN]⁺ | 48.0249 | Expected base peak from loss of a propyl radical. |
Computational Chemistry and Theoretical Modeling of 1 Fluorobutan 1 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) has become a primary method for quantum mechanical investigations of molecular systems due to its balance of accuracy and computational cost. q-chem.comnih.gov In the Kohn-Sham formalism of DFT, the ground state electronic energy is determined from the electron density. q-chem.comnih.gov This approach allows for the calculation of a wide range of molecular properties, including geometries, energies, and reaction mechanisms. nih.gov
For 1-fluorobutan-1-amine, DFT calculations are instrumental in understanding its fundamental electronic structure and stability. The high electronegativity of the fluorine atom significantly influences the electron distribution throughout the molecule. DFT can quantify this effect by calculating properties such as the molecular electrostatic potential (MEP) and atomic charges, identifying electrophilic and nucleophilic sites. This is crucial for predicting the molecule's reactivity. For instance, DFT has been used to analyze the reactivity of fluorinated radicals and to study reaction profiles involving amines. researchgate.netnih.gov
The stability of this compound can be assessed by calculating its total electronic energy and comparing it to related isomers or conformers. The introduction of fluorine can affect the pKa of the amine group through inductive effects, a property that can be accurately predicted using DFT methods in conjunction with a solvent model. chapman.edu For example, theoretical pKa values for β-fluorinated morphine derivatives were determined using the M06-2X functional with the aug-cc-pVDZ basis set and the SMD solvation model. chapman.edu The choice of functional and basis set is critical for obtaining reliable results, and various combinations are employed depending on the specific property being investigated. gmu.edu
Table 1: Common DFT Functionals and Basis Sets for Amine and Fluorinated Compound Analysis This table is illustrative and based on methods reported for similar compounds.
| Functional | Basis Set | Typical Application | Reference |
|---|---|---|---|
| B3LYP | 6-311+G(d,p) | Reactivity of fluorinated radicals | researchgate.net |
| M06-2X | aug-cc-pVDZ | pKa prediction, reaction energetics | chapman.edu |
| B2PLYP | cc-pVTZ | Vibrational frequencies | researchgate.net |
| ωB97X | 6-31+G* | NMR chemical shifts | nih.gov |
| CCSD(T) | cc-pVQZ | High-accuracy energy barriers | scielo.br |
Conformational Analysis and Energy Landscapes of Alpha-Fluoroamines
The conformational analysis of this compound is primarily influenced by torsions around the C-C and C-N bonds. Studies on the related molecule 1-fluorobutane (B1294920) have identified multiple conformers (e.g., GT, TT, TG), with the GT conformer being the most stable. lookchem.com For this compound, additional complexity arises from the rotation of the amino group and the inversion at the nitrogen atom. scielo.brresearchgate.net
Computational methods like DFT and higher-level ab initio calculations (e.g., CCSD(T)) can be used to locate the energy minima corresponding to stable conformers and the transition states corresponding to rotational barriers. scielo.br For substituted amines, the barriers to internal rotation and nitrogen inversion are typically in the range of a few kcal/mol. scielo.brresearchgate.net For example, in methyl-substituted amines, experimental rotation barriers are around 2.0 kcal/mol, and inversion barriers are around 5.0 kcal/mol, values which are well-reproduced by high-level calculations. scielo.br The presence of the fluorine atom at the alpha-position is expected to have a profound effect on the conformational landscape, influencing both the relative energies of the conformers and the heights of the rotational barriers. d-nb.info
Table 2: Potential Conformations of this compound This table presents a simplified view of the major torsional isomers along the carbon backbone, analogous to 1-fluorobutane.
| Conformer | Dihedral Angle (F-C1-C2-C3) | Dihedral Angle (C1-C2-C3-C4) | Expected Relative Stability |
|---|---|---|---|
| Anti-Anti (TT) | Trans (~180°) | Trans (~180°) | High |
| Anti-Gauche (TG) | Trans (~180°) | Gauche (±60°) | Intermediate |
| Gauche-Anti (GT) | Gauche (±60°) | Trans (~180°) | High (often most stable) lookchem.com |
| Gauche-Gauche (GG) | Gauche (±60°) | Gauche (±60°) | Low |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is an invaluable tool for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of molecules.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is highly sensitive to the electronic environment of the nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are of interest. The ¹⁹F nucleus is a particularly sensitive probe of its local environment. nih.gov DFT methods are commonly used to calculate NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H/¹³C, CFCl₃ for ¹⁹F). nih.gov
The accuracy of these predictions depends heavily on the chosen computational method, basis set, and the inclusion of solvent effects. nih.gov Studies on fluorinated amino acids have shown that DFT functionals like ωB97X and BH&HLYP, combined with basis sets such as 6-31+G*, provide good predictions for ¹⁹F chemical shifts. nih.gov For ¹H chemical shifts in amines, ab initio methods like the Gauge-Invariant Atomic Orbital (GIAO) method at the B3LYP/6–311++G(d,p) level have shown root-mean-square errors of about 0.2 ppm compared to experimental values. modgraph.co.uk
Table 3: Illustrative Predicted NMR Chemical Shifts for a Fluorinated Amine Fragment Data is hypothetical, based on typical computational accuracy for similar structures.
| Nucleus | Predicted Shift (ppm) | Method | Basis Set |
|---|---|---|---|
| ¹⁹F | -180 to -220 | GIAO-ωB97X | 6-31+G(d,p) |
| ¹H (H-Cα) | 4.5 - 5.5 | GIAO-B3LYP | 6-311++G(d,p) |
| ¹³C (Cα) | 75 - 90 | GIAO-B3LYP | 6-311++G(d,p) |
Vibrational Frequencies: The simulation of infrared (IR) spectra involves calculating the vibrational frequencies and their corresponding intensities. nih.govaip.org This is typically done within the harmonic approximation, where the second derivatives of the energy with respect to atomic displacements are calculated. uni-rostock.deethz.ch For polyatomic molecules, this results in 3N-6 normal modes of vibration (or 3N-5 for linear molecules), where N is the number of atoms. libretexts.org
DFT methods, such as B3LYP, are widely used for frequency calculations on halogenated organic compounds. researchgate.netnih.gov However, harmonic frequencies are systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity. smu.edu To correct for this, calculated frequencies are often multiplied by empirical scaling factors, which depend on the level of theory and basis set used. arxiv.org For instance, a common scaling factor for harmonic frequencies is around 0.96. arxiv.org More advanced approaches can compute anharmonic corrections explicitly, leading to more accurate spectra. nih.govaip.org
Table 4: Representative Calculated Vibrational Frequencies for α-Fluoroamine Moieties Frequencies are hypothetical and represent typical ranges for characteristic bond stretches.
| Vibrational Mode | Typical Harmonic Frequency (cm⁻¹) | Expected Scaled Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3500 - 3650 | 3360 - 3500 |
| C-H Stretch | 3000 - 3150 | 2880 - 3020 |
| C-N Stretch | 1150 - 1250 | 1100 - 1200 |
| C-F Stretch | 1050 - 1150 | 1000 - 1100 |
Molecular Dynamics Simulations to Understand Dynamic Behavior
While quantum mechanical calculations are excellent for studying static properties and energetics, Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of molecules. lidsen.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and other dynamic processes over time scales from picoseconds to microseconds. ulisboa.ptbioexcel.eu
An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and describing the inter- and intramolecular forces using a classical force field. rsc.org Force fields are sets of parameters and potential energy functions that describe interactions like bond stretching, angle bending, torsions, and non-bonded van der Waals and electrostatic interactions. cuny.edu
By running an MD simulation, one can study:
Conformational Dynamics: The simulation trajectory reveals the transitions between different conformers, the lifetimes of these states, and the pathways for conformational change, providing a dynamic view of the energy landscape. rsc.org
Solvation Structure: The arrangement of solvent molecules around the amine and fluoro groups can be analyzed by calculating radial distribution functions, which provides insight into hydration and the molecule's hydrophobicity or hydrophilicity. rsc.orgmpg.de
Transport Properties: Properties like the diffusion coefficient of the molecule in a solvent can be calculated.
Intermolecular Interactions: MD can be used to simulate the interaction of this compound with other molecules, such as biological macromolecules or surfaces, to understand binding processes. wiley.comwiley.com
Table 5: Typical Protocol for a Molecular Dynamics Simulation This table outlines the general steps for setting up and running an MD simulation.
| Step | Description | Common Software/Parameters |
|---|---|---|
| 1. System Setup | Place the solute (this compound) in a periodic box and add solvent molecules. | GROMACS, AMBER; Force fields like GAFF, OPLS; Water models like TIP3P, SPC/E. |
| 2. Energy Minimization | Remove any unfavorable steric clashes by finding the nearest local energy minimum. | Steepest descent or conjugate gradient algorithms. |
| 3. Equilibration | Gradually heat the system to the target temperature (NVT ensemble) and then adjust the pressure to the target value (NpT ensemble), allowing the system to relax. rsc.org | Position restraints on the solute are often used and slowly released. |
| 4. Production Run | Run the simulation for the desired length of time under the target ensemble (e.g., NpT) to collect data for analysis. rsc.org | Time steps are typically 1-2 fs; trajectory saved every few ps. |
| 5. Analysis | Analyze the saved trajectory to calculate properties of interest (e.g., RMSD, radial distribution functions, hydrogen bonds). | VMD, PyMOL, GROMACS analysis tools. |
Applications of 1 Fluorobutan 1 Amine As a Synthetic Building Block
Incorporation into Complex Molecular Architectures via C-N and C-C Bond Formations
The primary amine functionality of 1-fluorobutan-1-amine is a key handle for its incorporation into larger molecular scaffolds through the formation of robust carbon-nitrogen (C-N) bonds. Nitrogen-containing compounds are prevalent in pharmaceuticals, with over 80% of drugs possessing at least one C-N bond. frontiersin.orgyale.edu The amine group can readily participate in a variety of well-established chemical transformations.
One of the most common methods for C-N bond formation is amidation, where the amine reacts with a carboxylic acid or its derivative. nih.gov For instance, in the synthesis of complex molecules like dopamine (B1211576) D3 receptor antagonists, a fluorinated butan-1-amine core has been successfully integrated into a larger heterocyclic system. nih.govlookchem.com The general procedure for such a coupling involves activating a carboxylic acid with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt), followed by the addition of the amine. nih.gov This reaction forms a stable amide linkage, effectively weaving the fluorinated fragment into the target architecture.
Beyond amidation, the amine can undergo N-alkylation reactions, another fundamental C-N bond-forming strategy. frontiersin.org Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide a powerful avenue for creating aryl-amine bonds, although direct examples with this compound are less common in the reviewed literature. tcichemicals.com The reactivity of the amine group in this compound is influenced by the adjacent fluorine atom, which can affect its nucleophilicity and basicity due to the strong electron-withdrawing effect. researchgate.net This electronic modulation must be considered when designing synthetic routes.
While C-C bond formations directly involving the this compound backbone are less straightforward, the scaffold can be part of a larger molecule that subsequently undergoes C-C bond-forming reactions at other positions. frontiersin.orgnih.gov For example, a complex molecule containing the this compound moiety might be further elaborated using reactions like the Heck, Suzuki, or Sonogashira couplings on an aromatic portion of the molecule.
A summary of representative C-N bond-forming reactions is presented below.
| Reaction Type | Reactants | Bond Formed | Significance |
|---|---|---|---|
| Amidation | This compound + Carboxylic Acid (or derivative) | Amide (R-CO-NH-R') | Forms a stable backbone linkage, widely used in peptide and pharmaceutical synthesis. nih.gov |
| N-Alkylation | This compound + Alkyl Halide | Secondary/Tertiary Amine (R-NH-R') | Introduces alkyl substituents to the nitrogen atom, modifying the scaffold's properties. frontiersin.org |
| Reductive Amination | This compound + Aldehyde/Ketone | Secondary/Tertiary Amine (R-CH-NH-R') | A common method for creating C-N bonds under reductive conditions. |
| Buchwald-Hartwig Amination | This compound + Aryl Halide | Aryl Amine (Ar-NH-R) | A powerful palladium-catalyzed method for forming C(sp²)-N bonds. tcichemicals.com |
Development of Novel Reagents Utilizing the this compound Scaffold
The development of new reagents is essential for advancing chemical synthesis, enabling new transformations and improving the efficiency of existing ones. oakwoodchemical.com Unique molecular scaffolds often serve as the foundation for novel reagents. The this compound structure, with its combination of an amine and a vicinal fluorine atom, presents an interesting platform for reagent design.
While specific reagents derived directly from this compound are not extensively documented in the reviewed literature, the principles of reagent development suggest its potential. For example, fluorinated compounds are used to create specialized fluorinating reagents. core.ac.uk The development of HF-based reagents, such as DMPU-HF, for transformations like the ring-opening of aziridines to form fluoroamines, highlights the ongoing innovation in this field. core.ac.uk
The this compound scaffold could potentially be elaborated into more complex structures to create:
Chiral Ligands for Asymmetric Catalysis: The chiral amine can be functionalized to create ligands for transition metals, which could then catalyze asymmetric reactions. The fluorine atom could tune the electronic properties of the ligand, potentially improving catalyst performance.
Organocatalysts: The amine group itself is a common feature in organocatalysts. yale.edu Modification of the this compound structure could lead to new chiral Brønsted base or hydrogen-bond donor catalysts.
Specialized Derivatizing Agents: Reagents based on this scaffold could be designed for specific analytical applications, such as for the chiral resolution of other compounds or as probes for ¹⁹F NMR studies. mdpi.com
The creation of novel reagents is a continuous effort in chemical research, and unique building blocks like this compound provide a starting point for innovation. oakwoodchemical.com
Utility in Fragment-Based Drug Discovery and Agrochemical Research as a Unique Scaffold
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying starting points for drug development. nih.govwuxibiology.com FBDD utilizes libraries of small, low-molecular-weight molecules ("fragments") that are screened for weak but efficient binding to a biological target. wuxibiology.com These fragment hits are then optimized and grown into more potent, drug-like molecules. rsc.org
This compound is an ideal candidate for inclusion in a fragment library due to its structural features. Its small size and low complexity are characteristic of a fragment. The "unique scaffold" aspect arises from the α-fluoroamine motif. While amines are common in fragment libraries, the presence of an α-fluorine atom is rare, as such compounds have historically been considered unstable. enamine.net The development of methods to synthesize and handle stable α-fluoroamines has opened up new chemical space for exploration in FBDD. enamine.net
The incorporation of a fluorine atom into a fragment offers several advantages:
Modulation of Physicochemical Properties: Fluorine can significantly alter a molecule's lipophilicity (logP), metabolic stability, and pKa, which are critical parameters in drug design. mdpi.comsoton.ac.uk
Enhanced Binding Interactions: The highly polarized C-F bond can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially improving binding affinity.
¹⁹F NMR Screening: Fragments containing fluorine can be screened using ¹⁹F NMR spectroscopy, a sensitive biophysical technique that can detect weak fragment binding with minimal background interference. nih.gov
The this compound scaffold provides a novel starting point for medicinal and agrochemical research programs. yale.edunih.gov By combining a familiar amine pharmacophore with the unique properties of an α-fluorine atom, it allows researchers to probe protein binding sites in new ways and develop lead compounds with potentially improved properties. exactelabs.com
The table below summarizes the key attributes of this compound as a fragment for FBDD.
| Attribute | Description | Relevance in FBDD/Agrochemical Research |
|---|---|---|
| Small Size / Low Complexity | Low molecular weight and few rotatable bonds. | Fits the definition of a "fragment," allowing for efficient exploration of chemical space. wuxibiology.com |
| α-Fluoroamine Motif | A fluorine atom is positioned adjacent to the amine group. | A relatively novel and under-explored chemical motif, providing access to new intellectual property and chemical space. enamine.net |
| Chirality | Possesses a stereogenic center at C1. | Allows for the exploration of 3D space within a binding pocket and the development of stereospecific interactions. vulcanchem.com |
| Property Modulation | The fluorine atom influences lipophilicity, pKa, and metabolic stability. | Provides a vector for optimizing the properties of a hit compound during the lead optimization phase. yale.edumdpi.com |
| ¹⁹F NMR Handle | The fluorine atom can be used as a probe in biophysical screening assays. | Facilitates hit identification using powerful NMR-based screening methods. nih.gov |
Future Perspectives in 1 Fluorobutan 1 Amine Research
Exploration of Undiscovered Synthetic Pathways
The synthesis of α-fluoroamines presents a considerable challenge due to the electronic effects of the fluorine atom, which can influence the reactivity of the adjacent amine group. mdpi.com Future research will likely focus on developing more efficient, selective, and sustainable methods for the synthesis of 1-Fluorobutan-1-amine.
Emerging methodologies that could be adapted and optimized for this compound include:
Deoxygenative Fluorination: Novel reagents and catalytic systems for the direct conversion of the corresponding α-amino alcohol, 1-aminobutan-1-ol, to this compound are a promising avenue. Reagents like DAST (diethylaminosulfur trifluoride) and its analogues have been used for such transformations, but developing milder and more selective conditions will be key. mdpi.comthieme-connect.com
Electrophilic Fluorination of Carbanion Precursors: The development of methods involving the electrophilic fluorination of a carbanion or enamine equivalent derived from butylamine (B146782) is another area of interest. This would require careful control of the reaction conditions to achieve selective monofluorination at the α-position.
Radical Fluorination: Photocatalytic methods that enable the C-H fluorination of aliphatic amines could offer a direct route to this compound from butyronitrile (B89842) or related precursors. cas.cn These radical-based protocols often operate under mild conditions and can exhibit unique regioselectivity.
Enantioselective Synthesis: A significant future challenge and opportunity lies in the asymmetric synthesis of this compound. Developing chiral catalysts, whether organocatalysts or transition-metal complexes, that can control the stereochemistry during the C-F bond formation will be crucial for accessing enantiopure forms of the molecule for potential pharmaceutical applications. mdpi.comnih.gov
A comparative table of potential future synthetic approaches is presented below.
| Synthetic Strategy | Potential Precursor | Key Reagents/Catalysts | Anticipated Advantages |
| Deoxygenative Fluorination | 1-Aminobutan-1-ol | DAST, XtalFluor-E, PyFluor | Direct conversion of a readily available starting material. |
| Electrophilic Fluorination | Butylamine derivative | Selectfluor, NFSI | Potentially high selectivity for monofluorination. |
| Radical C-H Fluorination | Butyronitrile/Butylamine | Photocatalyst, Fluorine source (e.g., AgF) | Direct functionalization of C-H bonds under mild conditions. cas.cn |
| Asymmetric Synthesis | Various | Chiral organocatalysts, Chiral transition-metal complexes | Access to enantiomerically pure this compound. mdpi.comnih.gov |
Advanced Mechanistic Insights into Carbon-Fluorine Bond Activation
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation a formidable challenge. nih.gov Understanding the mechanisms of C-F bond activation in this compound is crucial for developing its future applications, particularly in areas like chemical biology and materials science where controlled reactivity is paramount.
Future research in this area will likely involve a combination of experimental and computational studies:
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the bond dissociation energy of the C-F bond in this compound and model its interaction with various reagents and catalysts. acs.orgnih.gov Such studies can help predict reaction pathways and design more effective catalytic systems for C-F bond functionalization.
Transition-Metal-Mediated Activation: Investigating the coordination of this compound to various transition metal centers could reveal pathways for oxidative addition of the C-F bond. researchgate.netbaranlab.org This could lead to the development of catalytic cycles for the transformation of this compound into other valuable compounds.
Frustrated Lewis Pair (FLP) Chemistry: The use of FLPs to activate C-F bonds is an emerging area. Research could explore the potential of FLPs to cleave the C-F bond in this compound, leading to new synthetic transformations.
Enzymatic C-F Bond Cleavage: While still a nascent field, the discovery and engineering of enzymes capable of cleaving C-F bonds could offer highly selective and environmentally benign methods for the transformation of fluoro-organic compounds. nih.gov Future work could explore the potential of engineered enzymes to act on substrates like this compound.
The following table summarizes key areas for future mechanistic studies.
| Research Area | Methodology | Expected Insights |
| Computational Chemistry | DFT, Ab initio calculations | Bond dissociation energies, transition state geometries, reaction pathways. acs.orgnih.gov |
| Transition Metal Catalysis | Experimental screening, Spectroscopic analysis | Identification of effective catalysts, understanding of coordination and activation modes. researchgate.netbaranlab.org |
| Frustrated Lewis Pairs | Synthesis of new FLPs, Reactivity studies | Novel activation pathways for the C-F bond. |
| Biocatalysis | Enzyme screening and engineering | Highly selective and sustainable C-F bond functionalization. nih.gov |
Integration with Flow Chemistry and Automation for Scalable Synthesis
The translation of novel synthetic methods from the laboratory to industrial-scale production often faces challenges related to safety, efficiency, and scalability. Flow chemistry offers a powerful solution to many of these issues, particularly for reactions involving hazardous reagents or unstable intermediates. unimi.itmit.edu
Future research on this compound will undoubtedly leverage the advantages of continuous flow synthesis:
Improved Safety and Control: Many fluorinating reagents are highly reactive and can pose safety risks in large-scale batch reactions. Flow reactors, with their small reaction volumes and excellent heat and mass transfer, allow for the safe handling of such reagents and precise control over reaction parameters. durham.ac.uk
Enhanced Reaction Efficiency: The rapid mixing and precise temperature control in flow systems can lead to higher yields and selectivities compared to batch processes. This is particularly relevant for the synthesis of this compound, where side reactions can be a significant issue.
Telescoped Synthesis: Flow chemistry enables the integration of multiple reaction steps into a continuous sequence, eliminating the need for isolation and purification of intermediates. unimi.it This "telescoped" approach could be used to develop a streamlined, multi-step synthesis of this compound and its derivatives.
Automated Optimization and Scale-up: The integration of automated systems with flow reactors allows for rapid optimization of reaction conditions. Once optimized, the process can be easily scaled up by running the flow reactor for longer periods or by using parallel reactors. bohrium.comresearchgate.net A continuous flow setup could be designed for the synthesis and in-line purification of chiral amines like this compound. researchgate.net
The potential impact of flow chemistry on the synthesis of this compound is summarized below.
| Feature of Flow Chemistry | Benefit for this compound Synthesis |
| Enhanced Safety | Safe handling of energetic fluorinating agents. durham.ac.uk |
| Precise Control | Improved yields and selectivity, minimizing by-product formation. |
| Reaction Telescoping | Efficient multi-step synthesis without intermediate isolation. unimi.it |
| Automation and Scalability | Rapid process optimization and straightforward scale-up. bohrium.comresearchgate.net |
Novel Applications Beyond Current Established Uses
While the current established applications of this compound are limited, its unique structural and electronic properties suggest a range of potential future uses in diverse fields. The introduction of a fluorine atom at the α-position can significantly alter the basicity, lipophilicity, and metabolic stability of the amine, making it an interesting building block for various functional molecules. researchgate.net
Potential future applications to be explored include:
Medicinal Chemistry: As a building block for novel pharmaceuticals. The fluoroamine moiety could be incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. researchgate.net For example, it could be used in the synthesis of enzyme inhibitors or receptor ligands where the fluorine atom can engage in specific interactions with the biological target.
Agrochemicals: The development of new pesticides and herbicides. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, which are desirable properties for agrochemicals. researchgate.netnih.gov this compound could serve as a lead structure for the discovery of new crop protection agents.
Materials Science: As a monomer or modifying agent for the synthesis of advanced polymers and materials. The presence of the C-F bond can impart unique properties such as thermal stability, chemical resistance, and altered surface properties. mdpi.com For example, it could be used to create fluorinated coatings or functionalized surfaces.
Chemical Probes and Tracers: The development of ¹⁸F-labeled this compound for use in Positron Emission Tomography (PET) imaging. PET is a powerful diagnostic tool, and the development of new fluorinated tracers is an active area of research.
The table below outlines potential areas for novel applications.
| Field | Potential Role of this compound | Desired Properties Conferred by the Fluoroamine Moiety |
| Medicinal Chemistry | Bioisosteric replacement, scaffold for new drugs | Altered pKa, improved metabolic stability, enhanced binding affinity. researchgate.net |
| Agrochemicals | Lead compound for new pesticides/herbicides | Increased biological activity, enhanced environmental persistence (if desired). researchgate.netnih.gov |
| Materials Science | Monomer for fluorinated polymers, surface modifier | Thermal stability, chemical resistance, hydrophobicity. mdpi.com |
| Medical Imaging | Precursor for ¹⁸F-labeled PET tracers | In vivo tracking of biological processes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
